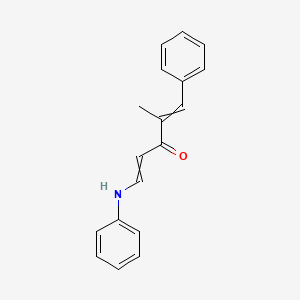

5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one typically involves the aldol condensation reaction. This reaction is carried out by reacting an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base. The mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, controlling the temperature and pressure, and ensuring the purity of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to obtain a high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydrochalcones.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential as an antioxidant and antimicrobial agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin-whitening agents .

Comparison with Similar Compounds

Similar Compounds

1,5-Diphenylpenta-1,4-dien-3-one: Another chalcone with similar structural features.

Penta-1,4-diene-3-one oxime derivatives: Compounds with similar biological activities.

Uniqueness

5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its anilino group enhances its potential as an antimicrobial and anticancer agent compared to other chalcones .

Biological Activity

5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is a synthetic organic compound with significant potential in pharmacological applications, particularly in oncology and antiviral therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a conjugated double bond system that enhances its reactivity and biological activity. The structure includes:

- An aniline group : Contributes to the compound's ability to interact with various biological targets.

- A penta-1,4-dien-3-one backbone : This configuration is crucial for its antitumor and antiviral properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : The compound has shown effectiveness in inhibiting tumor growth by interfering with cellular pathways critical for cancer cell proliferation.

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, likely through mechanisms similar to those observed in other compounds with similar structures.

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and viral replication.

- Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity.

Antitumor Efficacy

A study focusing on the effects of this compound on breast cancer cells (MDA-MB-231) demonstrated:

| Concentration (μM) | Apoptosis Induction (%) | Caspase Activation (fold change) |

|---|---|---|

| 1.0 | 14% | 1.33 |

| 10.0 | 26% | 1.57 |

These results indicate a dose-dependent effect on apoptosis induction, highlighting the compound's potential as an anticancer agent .

Comparison with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Curcumin | Contains two phenolic groups and a heptadiene backbone | Anti-inflammatory, antioxidant |

| Chalcone | Basic structure similar to penta-dienone | Antimicrobial, anticancer |

| 4-Hydroxychalcone | Hydroxylated derivative of chalcone | Antioxidant properties |

This compound is unique due to its specific substitution pattern which enhances its stability and interaction with biological targets compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one, and what methodological considerations are critical for optimizing yield and purity?

- Methodological Answer : The compound is synthesized via electrophilic substitution reactions, leveraging meta-carbonyl aniline frameworks. Key steps include:

- Reagent Selection : Use of Lewis acids (e.g., AlCl₃) to activate carbonyl groups for regioselective substitution .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the product, followed by recrystallization in ethanol to enhance purity (>95%) .

- Yield Optimization : Controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aniline:ketone intermediates) to minimize side products .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the conjugated dienone system (δ 6.2–7.8 ppm for aromatic protons) and methyl/anilino substituents .

- FT-IR : Validate carbonyl (C=O stretch at ~1680 cm⁻¹) and NH groups (broad peak at ~3300 cm⁻¹) .

- Chromatography :

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect degradation products under UV-Vis (λ = 254 nm) .

Q. What experimental conditions affect the compound’s stability, and how can degradation be monitored?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (40–80°C), and light exposure.

- Monitoring : Track degradation via HPLC retention time shifts and LC-MS to identify byproducts (e.g., oxidative cleavage of the dienone system) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the anilino group and π-π stacking with phenyl rings .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer :

- Microcosm Studies : Use randomized block designs (split-plot for variables like pH, temperature) to assess abiotic/biotic degradation in soil/water systems .

- Analytical Workflow :

- Sample Extraction : Solid-phase extraction (SPE) with C18 cartridges.

- Quantification : LC-MS/MS (MRM mode) to detect sub-ppb concentrations .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Meta-Analysis : Standardize assay conditions (e.g., cell lines, incubation time) and apply statistical models (ANOVA with post-hoc Tukey tests) to identify confounding variables .

- Dose-Response Validation : Replicate studies using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity trends .

Q. What strategies enable selective synthesis of meta-substituted derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to achieve meta-substitution via transient intermediate formation .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce diverse aryl groups at the meta position .

Q. Theoretical Frameworks

Properties

Molecular Formula |

C18H17NO |

|---|---|

Molecular Weight |

263.3 g/mol |

IUPAC Name |

5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one |

InChI |

InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-14,19H,1H3 |

InChI Key |

LTECABHYPPHTQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)C=CNC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.